3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane
Description
The compound 3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane is a highly specialized organometallic-phosphorus hybrid structure. Its molecular framework integrates tin (Sn), phosphorus (P), and oxygen (O) atoms within a heptane backbone, flanked by methyl and phenoxy substituents.
Properties
CAS No. |
62060-40-6 |
|---|---|
Molecular Formula |
C28H32O7P2Sn2 |
Molecular Weight |
779.9 g/mol |
IUPAC Name |
[[diphenoxyphosphanyloxy(dimethyl)stannyl]oxy-dimethylstannyl] diphenyl phosphite |
InChI |
InChI=1S/2C12H10O3P.4CH3.O.2Sn/c2*13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;;;;;;;/h2*1-10H;4*1H3;;;/q2*-1;;;;;;2*+1 |
InChI Key |
XSYYNEPMIOMVBR-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(OP(OC1=CC=CC=C1)OC2=CC=CC=C2)O[Sn](C)(C)OP(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane typically involves the reaction of tetramethylstannane with phenol derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient catalysts to produce the compound in bulk. The process is carefully monitored to maintain the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism by which 3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphorus-Containing Heterocycles
details the synthesis and characterization of 4,6-dioxo-1,3,5,2-triazaphosphinane derivatives. While these compounds lack tin atoms, their phosphorus-oxygen bonding and reactivity with oxidizing agents (e.g., sulfur, hexafluoroacetone) suggest parallels. For instance:
- Reactivity : The target compound’s diphospha groups may exhibit similar nucleophilic behavior, reacting with electrophilic agents to form stabilized adducts.
- Structural Analysis : X-ray crystallography and NMR spectroscopy (as used in ) are critical for resolving complex heteroatomic structures like the tin-phosphorus system .
Phosphate Esters and Flame Retardants
lists phosphate esters such as resorcinol bis(diphenyl phosphate) (RDP) and bisphenol-A bis(diphenyl phosphate) (BABP). These share phenoxy and phosphate motifs but lack tin or methyl groups. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Application |
|---|---|---|---|---|
| Target Compound | Not Provided | ~700–800 (estimated) | Sn, P, O, methyl, phenoxy | Coordination chemistry |
| Resorcinol bis(diphenyl phosphate) (RDP) | C30H24O8P2 | 574.45 | Phenyl, phosphate | Flame retardant |
| Bisphenol-A bis(diphenyl phosphate) (BABP) | C39H34O8P2 | 692.63 | Bisphenol, phosphate | Polymer additive |
The target compound’s higher molecular weight and hybrid Sn/P/O backbone likely confer distinct thermal stability and Lewis acidity compared to purely organic phosphate esters .
Silicon-Oxygen Analogues
describes 1,7-Di(3-methylphenyl)-2,2,4,4,6,6-hexamethyl-1,3,5,7-tetraoxa-2,4,6-trisilaheptane, a silicon-oxygen analog. Key differences include:
- Heteroatoms : Silicon (Si) vs. tin (Sn) and phosphorus (P). Tin’s larger atomic radius and lower electronegativity may enhance metal-ligand interactions.
- Physical Properties: The siloxane compound’s calculated logP (5.9) and logWS (-0.06) suggest high hydrophobicity, a trait likely shared by the target compound due to its methyl and phenoxy groups .
Research Findings and Computational Insights
While direct studies on the target compound are unavailable, computational methods (e.g., density functional theory in and basis set optimizations in ) could predict its electronic structure and reactivity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
